3-Methoxy-2-methylpropane-1-sulfonyl chloride
Overview
Description
3-Methoxy-2-methylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C5H11ClO3S and a molecular weight of 186.66 g/mol . It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-Methoxy-2-methylpropanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-Methoxy-2-methylpropanol+Thionyl chloride→3-Methoxy-2-methylpropane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for yield and purity, often involving distillation or recrystallization steps to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methylpropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-Methoxy-2-methylpropane-1-sulfonic acid and hydrogen chloride.
Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonic acids: Formed by hydrolysis.
Scientific Research Applications
3-Methoxy-2-methylpropane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic synthesis: As an intermediate for the synthesis of more complex molecules.
Pharmaceutical development: Used in the synthesis of potential drug candidates.
Material science: Employed in the preparation of sulfonated polymers and other materials.
Biological studies: Utilized in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methylpropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It reacts with nucleophiles to form sulfonamide or sulfonate derivatives, which can then participate in further chemical or biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but lacking the methoxy and methyl substituents.
Tosyl chloride (p-Toluenesulfonyl chloride): Another sulfonyl chloride with a toluene group, commonly used in organic synthesis.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride with a trifluoromethyl group, known for its strong electron-withdrawing properties.
Uniqueness
3-Methoxy-2-methylpropane-1-sulfonyl chloride is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity and the properties of the resulting derivatives. This makes it a valuable intermediate in the synthesis of compounds with specific structural and functional requirements .
Properties
IUPAC Name |
3-methoxy-2-methylpropane-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3S/c1-5(3-9-2)4-10(6,7)8/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPHXEISVIOFQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.